Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: is a complex organic compound that belongs to the class of pyrazolo[5,1-b][1,3]oxazines This compound is characterized by its unique structure, which includes a difluoromethyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.
Oxazine Ring Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone to form the oxazine ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazine ring, potentially leading to the opening of the ring and formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl ®-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs
Properties
Molecular Formula |
C10H12F2N2O3 |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
ethyl (5R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate |
InChI |
InChI=1S/C10H12F2N2O3/c1-2-16-10(15)6-5-8-14(13-6)4-3-7(17-8)9(11)12/h5,7,9H,2-4H2,1H3/t7-/m1/s1 |
InChI Key |
IZWIYJDIBCERDE-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)C1=NN2CC[C@@H](OC2=C1)C(F)F |
Canonical SMILES |
CCOC(=O)C1=NN2CCC(OC2=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.